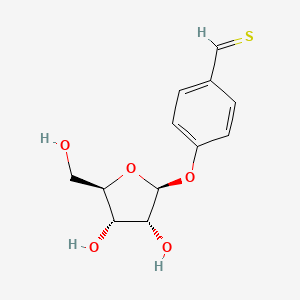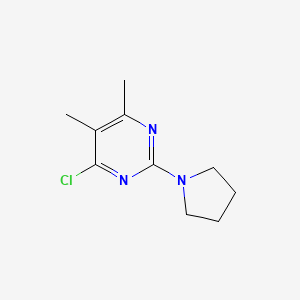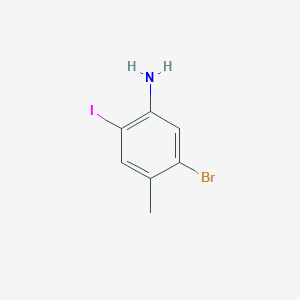
5-Bromo-2-iodo-4-methylaniline
Vue d'ensemble
Description
5-Bromo-2-iodo-4-methylaniline is a chemical compound with the molecular formula C7H7BrIN . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. A detailed procedure can be found in the Organic Syntheses Procedure . The process involves the use of paraformaldehyde, hydroxylamine hydrochloride, sodium acetate, and other reagents .Molecular Structure Analysis
The molecular weight of this compound is approximately 311.94 . More details about its structure can be found in the ChemSpider database .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the Organic Syntheses Procedure describes a reaction that involves the generation of HCN as a side product .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-Bromo-2-iodo-4-methylaniline is an important intermediate in chemical syntheses, particularly in the field of organic chemistry. For example, Rizwan et al. (2021) reported its use in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives display varied electronic properties depending on their functional moieties, with applications in understanding non-linear optical properties and molecular electrostatic potential (Rizwan et al., 2021).
Novel Compound Formation
Xue Xu (2006) described the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, using 5-bromo-2-methylaniline as an intermediate. This process involves diazotization and Sandmeyer reaction, highlighting the role of this compound in forming new chemical compounds (Xu, 2006).
Exploration in Molecular Complexes
Scott, Wilson, and Davidson (2020) explored the use of this compound in the formation of molecular complexes. Their study focused on hot-stage microscopy measurements of cocrystal systems involving this compound, demonstrating its potential in understanding phase transition behavior and color-changing properties of co-crystals (Scott, Wilson, & Davidson, 2020).
Safety and Hazards
The safety data sheet for 5-Bromo-2-iodo-4-methylaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .
Relevant Papers One relevant paper is “Synthesis of indole derivatives as prevalent moieties present in selected alkaloids” which discusses the construction of indoles as a moiety in selected alkaloids .
Mécanisme D'action
Target of Action
It’s worth noting that anilines and their derivatives are often used in the synthesis of pharmaceuticals, dyes, and polymers, suggesting a broad range of potential targets .
Mode of Action
The mode of action of 5-Bromo-2-iodo-4-methylaniline is likely dependent on its chemical structure and the specific context in which it is used. For instance, it may act as a building block in the synthesis of more complex molecules, participating in reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry .
Biochemical Pathways
As a component in the synthesis of various compounds, it could indirectly influence numerous biochemical pathways depending on the final product .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the context in which it is used. As a building block in the synthesis of other compounds, its effects would be seen in the properties of the resulting molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which it may participate, is known to be sensitive to the presence of water and oxygen . Furthermore, the compound’s reactivity can be affected by temperature and pH .
Propriétés
IUPAC Name |
5-bromo-2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBWANSFWMHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


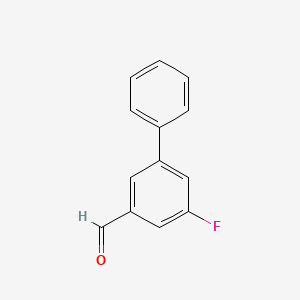
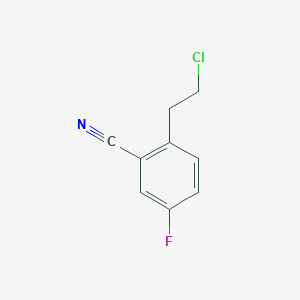
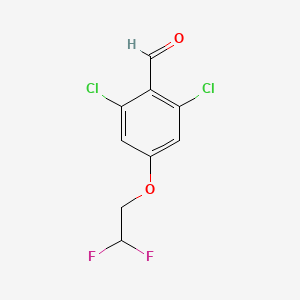
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
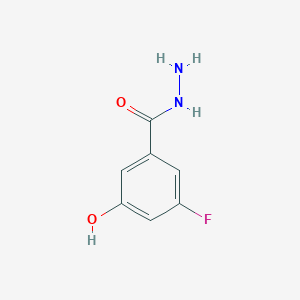
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
